molecular formula C10H14O2 B1360133 2-(4-Ethoxyphenyl)ethanol CAS No. 22545-15-9

2-(4-Ethoxyphenyl)ethanol

Cat. No.: B1360133
CAS No.: 22545-15-9
M. Wt: 166.22 g/mol
InChI Key: CNMVSNTVPZWQMI-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O2. It is a white crystalline solid or powder that is soluble in water. This compound is primarily used as a pharmaceutical intermediate and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Ethoxyphenyl)ethanol can be synthesized through the reaction of phenethyl alcohol with copper ethyl chloride (or ethyl acetate) in the presence of an alkali or metal catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure the stability of the compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces various alcohols or hydrocarbons.

    Substitution: Produces ethers or esters

Scientific Research Applications

2-(4-Ethoxyphenyl)ethanol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and influence cellular signaling pathways. For example, it has been studied for its roles in pro- and anti-apoptotic processes in hepatocytes .

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)ethanol can be compared with other similar compounds such as:

These comparisons highlight the unique properties and reactivity of this compound, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-ethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMVSNTVPZWQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177078
Record name p-Ethoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22545-15-9
Record name 4-Ethoxybenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22545-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Ethoxyphenethyl alcohol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022545159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22545-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69078
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Ethoxyphenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-ethoxyphenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.959
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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